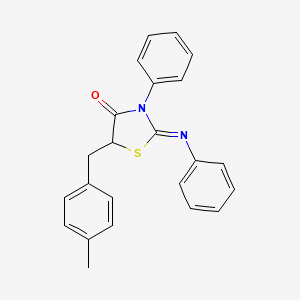

5-(4-methylbenzyl)-3-phenyl-2-(phenylimino)-1,3-thiazolidin-4-one

Description

Properties

IUPAC Name |

5-[(4-methylphenyl)methyl]-3-phenyl-2-phenylimino-1,3-thiazolidin-4-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H20N2OS/c1-17-12-14-18(15-13-17)16-21-22(26)25(20-10-6-3-7-11-20)23(27-21)24-19-8-4-2-5-9-19/h2-15,21H,16H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HBBRONITQWWMNS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)CC2C(=O)N(C(=NC3=CC=CC=C3)S2)C4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H20N2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

372.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-methylbenzyl)-3-phenyl-2-(phenylimino)-1,3-thiazolidin-4-one typically involves the reaction of a thioamide with an α-haloketone in the presence of a base. The general reaction scheme is as follows:

Thioamide Preparation: The thioamide is prepared by reacting an amine with carbon disulfide and an alkyl halide.

Cyclization: The thioamide is then reacted with an α-haloketone under basic conditions to form the thiazolidinone ring.

The reaction conditions often involve the use of solvents such as ethanol or methanol, and bases like sodium hydroxide or potassium carbonate. The reaction is typically carried out at elevated temperatures to facilitate the cyclization process.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This allows for better control over reaction parameters and improves the overall yield and purity of the compound.

Chemical Reactions Analysis

Types of Reactions

5-(4-methylbenzyl)-3-phenyl-2-(phenylimino)-1,3-thiazolidin-4-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent used.

Reduction: Reduction reactions can convert the compound into thiazolidines or other reduced forms.

Substitution: The phenyl and 4-methylbenzyl groups can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Reagents like halogens, alkylating agents, and nucleophiles can be employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiazolidines.

Scientific Research Applications

Anticancer Activity

Research indicates that thiazolidinone derivatives, including 5-(4-methylbenzyl)-3-phenyl-2-(phenylimino)-1,3-thiazolidin-4-one, exhibit promising cytotoxic effects against various cancer cell lines. Notably:

- Cytotoxicity : Studies have shown that thiazolidinone compounds can induce apoptosis in cancer cells, with IC50 values indicating effective concentrations for inhibiting cell proliferation. For example, related compounds have demonstrated IC50 values ranging from 1.51 to 7.70 µM against HTLV-1 infected cell lines .

- Mechanism of Action : The anticancer activity is often attributed to the ability of these compounds to interact with cellular proteins and induce oxidative stress within cancer cells .

Antimicrobial Properties

Thiazolidinones have also been evaluated for their antimicrobial activities. Some studies suggest that modifications in the thiazolidinone structure can enhance its effectiveness against bacterial strains. The specific compound's structure allows for interactions with microbial enzymes, potentially disrupting their function and leading to cell death.

Synthesis and Derivatives

The synthesis of this compound typically involves:

- Formation of Thiazolidinone Core : The initial step involves the reaction of appropriate aldehydes and phenylthiourea under reflux conditions.

- Modification : Subsequent reactions can introduce various substituents at different positions on the thiazolidinone ring to enhance biological activity.

Case Study 1: Cytotoxicity Evaluation

A study investigated the cytotoxic effects of several thiazolidinone derivatives on human T-cell lines. The results indicated that compounds similar to this compound exhibited significant cytotoxicity, with some derivatives showing enhanced potency due to electron-donating substituents on the phenyl rings .

Case Study 2: Antimicrobial Screening

In another study, a series of thiazolidinone derivatives were screened for antimicrobial activity against Gram-positive and Gram-negative bacteria. The results showed that certain modifications in the thiazolidinone structure led to improved antibacterial properties, suggesting a potential pathway for developing new antibiotics .

Mechanism of Action

The mechanism of action of 5-(4-methylbenzyl)-3-phenyl-2-(phenylimino)-1,3-thiazolidin-4-one involves its interaction with various molecular targets and pathways. For example, its antimicrobial activity is attributed to its ability to disrupt cell membrane integrity, leading to cell lysis. In terms of its anti-inflammatory and anticancer effects, the compound may inhibit specific enzymes or signaling pathways involved in inflammation and cell proliferation.

Comparison with Similar Compounds

Structural Features

Thiazolidin-4-one derivatives share a common core but differ in substituents at positions 2, 3, and 5, which critically influence their bioactivity and physicochemical properties. Key structural variations include:

Key Observations :

Key Trends :

Physicochemical and ADMET Properties

Computational Insights :

- Molecular docking studies (e.g., ) highlight the importance of the benzylidene moiety in occupying hydrophobic pockets of target enzymes.

Biological Activity

The compound 5-(4-methylbenzyl)-3-phenyl-2-(phenylimino)-1,3-thiazolidin-4-one is a member of the thiazolidin-4-one family, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its potential therapeutic applications, mechanisms of action, and structure-activity relationships.

- Molecular Formula : C22H20N2OS

- Molecular Weight : 364.47 g/mol

- CAS Number : 76324629

Anticancer Activity

Recent studies have highlighted the anticancer potential of thiazolidin-4-one derivatives. In particular, compounds with substituents such as the 4-methylbenzyl group have shown promising results in inhibiting cancer cell proliferation. For instance:

- Mechanism : The compound induces apoptosis in cancer cells through both intrinsic and extrinsic pathways, affecting cell cycle regulation and promoting cell death in various cancer types, including breast and colon cancer .

Antimicrobial Activity

The antimicrobial properties of thiazolidin-4-ones make them candidates for treating bacterial infections. The compound has demonstrated effectiveness against both Gram-positive and Gram-negative bacteria.

- Tested Strains : E. coli and S. aureus.

- Results : Inhibitory effects were observed with significant activity indices indicating potential as an antibacterial agent .

Anti-inflammatory Activity

Thiazolidin-4-one derivatives are also noted for their anti-inflammatory effects. The presence of specific substituents influences their efficacy.

- Study Findings : Compounds have been shown to reduce inflammation markers in vitro, suggesting potential therapeutic applications in inflammatory diseases .

Structure-Activity Relationship (SAR)

The biological activity of thiazolidin-4-one derivatives is closely related to their chemical structure. Variations in substituents can significantly alter their potency and selectivity.

| Substituent | Activity Type | Observations |

|---|---|---|

| 4-Methylbenzyl | Anticancer | Enhanced apoptosis in cancer cell lines |

| Chlorophenyl | Antibacterial | High inhibition against E. coli (88.46%) |

| Phenylimino | Anti-inflammatory | Reduction in pro-inflammatory cytokines |

Case Studies

- Anticancer Study : A study evaluating various thiazolidinone derivatives found that the compound exhibited IC50 values comparable to standard chemotherapeutics, demonstrating its potential as a lead compound for further development in cancer therapy .

- Antimicrobial Evaluation : In a series of tests against bacterial strains, this compound showed significant bactericidal activity, particularly when modified with electron-withdrawing groups .

Q & A

Q. Table 1: Comparison of Synthesis Methods

| Step | ||

|---|---|---|

| Catalyst | Acetic acid | POCl₃ |

| Solvent | DMF/Acetic acid | No solvent specified |

| Reaction Time | 2 hours | 3 hours |

| Workup | pH adjustment with ammonia | Filtration and recrystallization |

Basic: Which spectroscopic and crystallographic methods are most effective for characterizing this compound?

Methodological Answer:

- X-ray Crystallography : Single-crystal X-ray diffraction (SCXRD) resolves bond lengths, angles, and torsion angles. For example, SCXRD data (R factor = 0.045) confirmed the thiazolidinone core and non-planar imino group geometry .

- Spectroscopy :

- NMR : ¹H/¹³C NMR identifies substituent environments (e.g., methylbenzyl protons at δ 2.35 ppm) .

- FT-IR : Stretching frequencies for C=O (~1700 cm⁻¹) and C=N (~1600 cm⁻¹) confirm ring formation .

Advanced Tip : Use anisotropic displacement parameters (from SCXRD) to assess thermal motion in the crystal lattice .

Advanced: How can researchers optimize reaction conditions to improve yield?

Methodological Answer:

- Solvent Screening : Replace DMF with polar aprotic solvents (e.g., THF) to reduce side reactions. achieved 70–80% yield in DMF/acetic acid .

- Catalyst Tuning : Test Lewis acids (e.g., ZnCl₂) to accelerate cyclization. POCl₃ in improved electrophilicity but requires careful stoichiometry .

- Temperature Control : Lower reflux temperatures (80–90°C) may prevent decomposition of sensitive intermediates .

Advanced: How should contradictory data from different synthesis methods be resolved?

Methodological Answer:

- Parameter Comparison : Contrast reaction times, solvents, and catalysts (e.g., uses acetic acid vs. uses POCl₃). Discrepancies in yield may arise from competing pathways (e.g., hydrolysis in acidic conditions) .

- Validation Techniques :

- HPLC-PDA : Quantify purity and detect byproducts.

- DSC/TGA : Assess thermal stability to confirm crystalline homogeneity .

- Reproducibility Tests : Replicate conditions with controlled humidity to mitigate hygroscopic reagent issues (e.g., sodium acetate) .

Advanced: What computational approaches predict biological activity based on structural data?

Methodological Answer:

- Molecular Docking : Use crystal structure coordinates (e.g., C22H16N2OS from ) to model interactions with target proteins (e.g., cyclooxygenase-2) .

- DFT Calculations : Optimize geometry at the B3LYP/6-31G* level to compute electronic properties (e.g., HOMO-LUMO gaps) linked to antioxidant activity .

- QSAR Modeling : Correlate substituent effects (e.g., 4-methylbenzyl vs. 3,5-dichlorophenyl in ) with bioactivity datasets .

Q. Table 2: Substituent Impact on Activity

| Substituent | Evidence Source | Predicted Effect |

|---|---|---|

| 4-Methylbenzyl | Enhanced lipophilicity | |

| 3,5-Dichlorophenyl | Increased electrophilicity | |

| 4-Methoxyphenyl | Improved solubility |

Advanced: How do substituent variations affect physicochemical properties?

Methodological Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.